Aminobenzyl-edta

Catalog No.
S601458
CAS No.
84256-90-6
M.F
C17H23N3O8
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminobenzyl-edta

CAS Number

84256-90-6

Product Name

Aminobenzyl-edta

IUPAC Name

2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid

Molecular Formula

C17H23N3O8

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C17H23N3O8/c18-12-3-1-11(2-4-12)5-13(20(9-16(25)26)10-17(27)28)6-19(7-14(21)22)8-15(23)24/h1-4,13H,5-10,18H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)

InChI Key

RPBJIOJIMOUOIN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N

Synonyms

aminobenzyl-EDTA, aminobenzyl-EDTA, (S)-isomer

Canonical SMILES

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N

Affinity Cleaving Reagents

One area of research explores AB-EDTA's potential for developing a new class of affinity cleaving reagents []. These reagents can target specific proteins and nucleic acids for controlled cleavage. This ability offers advantages in studying protein-protein interactions and manipulating biomolecules within cells. Research suggests that AB-EDTA can be chemically linked to biomolecules of interest, and upon exposure to a specific stimulus, it can cleave the target molecule at a predetermined site [].

Aminobenzyl-ethylenediaminetetraacetic acid is a synthetic compound that belongs to the family of aminopolycarboxylic acids. It is characterized by its ability to chelate metal ions, similar to its parent compound, ethylenediaminetetraacetic acid. The structure of aminobenzyl-ethylenediaminetetraacetic acid includes an aminobenzyl group attached to the ethylenediaminetetraacetic acid framework, which enhances its reactivity and versatility as a chelating agent. This compound is notable for its potential applications in various fields, including biochemistry, environmental science, and materials science.

Primarily involving coordination with metal ions. The chelation process occurs through the donation of electron pairs from the nitrogen and oxygen atoms in the carboxylate groups to metal cations. This results in the formation of stable metal complexes. The reaction typically occurs in an aqueous medium under basic conditions, often using sodium hydroxide as the base .

The unique structure of aminobenzyl-ethylenediaminetetraacetic acid allows it to react with a variety of metal ions, forming complexes that can exhibit different geometries depending on the size and charge of the metal ion involved.

The biological activity of aminobenzyl-ethylenediaminetetraacetic acid is primarily linked to its chelating properties. It has been studied for its potential in biological applications such as drug delivery systems and targeting specific metal ions within biological systems. The ability to form stable complexes with metal ions can influence various biochemical pathways and may be utilized in therapeutic contexts, particularly in conditions where metal ion homeostasis is disrupted.

Additionally, aminobenzyl-ethylenediaminetetraacetic acid may exhibit antimicrobial properties due to its capacity to sequester essential metal ions required for microbial growth, thereby inhibiting their proliferation.

Aminobenzyl-ethylenediaminetetraacetic acid can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with chloroacetic acid, followed by the introduction of an aminobenzyl group through nucleophilic substitution reactions. This process typically requires careful control of reaction conditions such as pH and temperature to optimize yield and purity .

Another synthesis method may involve coupling reactions where an aminobenzyl moiety is directly linked to ethylenediaminetetraacetic acid derivatives using suitable coupling agents or linkers .

Aminobenzyl-ethylenediaminetetraacetic acid has diverse applications across various fields:

  • Analytical Chemistry: Used as a chelating agent in complexometric titrations for determining the concentration of metal ions in solutions.
  • Biotechnology: Employed in drug delivery systems due to its ability to bind metal ions that can be used for targeting specific tissues or cells.
  • Environmental Science: Utilized in remediation processes for removing heavy metals from contaminated water sources.
  • Materials Science: Incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength by chelating transition metals.

Interaction studies involving aminobenzyl-ethylenediaminetetraacetic acid focus on its binding affinity and selectivity towards various metal ions. These studies are crucial for understanding how this compound can be effectively utilized in different applications, especially in biological systems where specific metal ion interactions can significantly impact physiological functions.

Research has indicated that aminobenzyl-ethylenediaminetetraacetic acid exhibits high binding affinity for transition metals such as iron, copper, and zinc, making it a valuable tool in both analytical and therapeutic contexts .

Aminobenzyl-ethylenediaminetetraacetic acid shares similarities with several other chelating agents, but its unique structure provides distinct advantages:

Compound NameStructure FeaturesUnique Aspects
Ethylenediaminetetraacetic AcidFour carboxylate groups and two amine groupsWidely used; versatile but less selective
Nitrilotriacetic AcidThree carboxylate groups and one amine groupLess complexing power compared to aminobenzyl-EDTA
Diethylenetriaminepentaacetic AcidFive carboxylate groups and three amine groupsHigher chelation capacity but more complex
1,2-Bis(2-aminoethyl)amino-ethaneTwo amine groupsLess widely used; simpler structure

Aminobenzyl-ethylenediaminetetraacetic acid's incorporation of an aminobenzyl group allows for enhanced binding properties and potential modifications that are not present in simpler ligands like ethylenediaminetetraacetic acid or nitrilotriacetic acid. This makes it particularly useful for targeted applications where specificity is crucial.

XLogP3

-4.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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